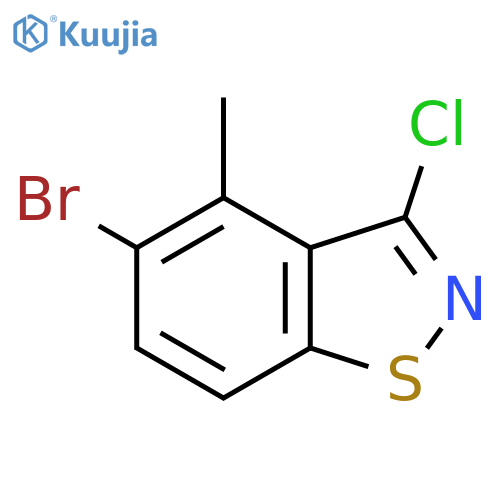Cas no 2138368-68-8 (5-bromo-3-chloro-4-methyl-1,2-benzothiazole)

2138368-68-8 structure
商品名:5-bromo-3-chloro-4-methyl-1,2-benzothiazole
5-bromo-3-chloro-4-methyl-1,2-benzothiazole 化学的及び物理的性質
名前と識別子
-
- 5-bromo-3-chloro-4-methyl-1,2-benzothiazole
- 2138368-68-8
- EN300-1117766
-
- インチ: 1S/C8H5BrClNS/c1-4-5(9)2-3-6-7(4)8(10)11-12-6/h2-3H,1H3
- InChIKey: SYSUQFSURRPQNG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C(=NS2)Cl)C=1C
計算された属性
- せいみつぶんしりょう: 260.90146g/mol
- どういたいしつりょう: 260.90146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 41.1Ų
5-bromo-3-chloro-4-methyl-1,2-benzothiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1117766-0.05g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.05g |
$1779.0 | 2023-10-27 | |
| Enamine | EN300-1117766-0.1g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.1g |
$1863.0 | 2023-10-27 | |
| Enamine | EN300-1117766-0.25g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.25g |
$1948.0 | 2023-10-27 | |
| Enamine | EN300-1117766-0.5g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.5g |
$2033.0 | 2023-10-27 | |
| Enamine | EN300-1117766-1.0g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 1g |
$2118.0 | 2023-06-09 | ||
| Enamine | EN300-1117766-10g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 10g |
$9105.0 | 2023-10-27 | |
| Enamine | EN300-1117766-1g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 1g |
$2118.0 | 2023-10-27 | |
| Enamine | EN300-1117766-10.0g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 10g |
$9105.0 | 2023-06-09 | ||
| Enamine | EN300-1117766-2.5g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 2.5g |
$4150.0 | 2023-10-27 | |
| Enamine | EN300-1117766-5.0g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 5g |
$6140.0 | 2023-06-09 |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
2138368-68-8 (5-bromo-3-chloro-4-methyl-1,2-benzothiazole) 関連製品
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
